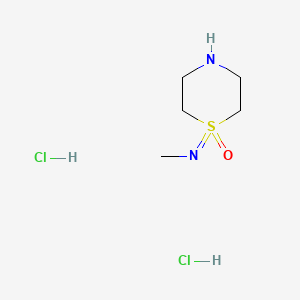
5-Bromo-2-fluoro-3-(prop-2-yn-1-yloxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-fluoro-3-(prop-2-yn-1-yloxy)pyridine is a heterocyclic organic compound that contains a pyridine ring substituted with bromine, fluorine, and a prop-2-yn-1-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-3-(prop-2-yn-1-yloxy)pyridine typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative, such as 2-fluoropyridine.
Alkylation: The prop-2-yn-1-yloxy group is introduced via an alkylation reaction using propargyl alcohol and a suitable base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-fluoro-3-(prop-2-yn-1-yloxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The prop-2-yn-1-yloxy group can participate in coupling reactions such as Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Aplicaciones Científicas De Investigación
5-Bromo-2-fluoro-3-(prop-2-yn-1-yloxy)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-fluoro-3-(prop-2-yn-1-yloxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-fluoro-3-methylpyridine: Similar in structure but lacks the prop-2-yn-1-yloxy group.
2-Fluoro-3-(prop-2-yn-1-yloxy)pyridine: Similar but without the bromine atom.
5-Bromo-2-fluoro-3-(prop-2-yn-1-yloxy)benzene: Similar but with a benzene ring instead of a pyridine ring.
Uniqueness
5-Bromo-2-fluoro-3-(prop-2-yn-1-yloxy)pyridine is unique due to the combination of its substituents, which confer specific reactivity and potential applications that are distinct from its analogs
Propiedades
Fórmula molecular |
C8H5BrFNO |
|---|---|
Peso molecular |
230.03 g/mol |
Nombre IUPAC |
5-bromo-2-fluoro-3-prop-2-ynoxypyridine |
InChI |
InChI=1S/C8H5BrFNO/c1-2-3-12-7-4-6(9)5-11-8(7)10/h1,4-5H,3H2 |
Clave InChI |
RKRBIOJQKFMNFK-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC1=C(N=CC(=C1)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1s,3s)-1-(difluoromethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid, cis](/img/structure/B15297754.png)


![5-Oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride](/img/structure/B15297760.png)



![Benzo[d]thiazol-4-ylboronic acid](/img/structure/B15297776.png)

![3-(5-Amino-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B15297790.png)
![Potassium benzo[b]thiophen-4-yltrifluoroborate](/img/structure/B15297794.png)


